An In-depth Technical Guide to the Chemical and Biological Properties of BTR-1
An In-depth Technical Guide to the Chemical and Biological Properties of BTR-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTR-1, with the chemical name 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one, is a synthetic compound belonging to the rhodanine family. This document provides a comprehensive overview of its chemical structure, synthesis, and its established biological activity as an inducer of S-phase cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for its synthesis, cytotoxicity assessment, and cell cycle analysis are provided, along with a proposed signaling pathway for its mechanism of action. All quantitative data is summarized for clarity, and logical relationships are visualized using diagrams.
Chemical Structure and Properties of BTR-1
BTR-1 is a rhodanine derivative characterized by a benzylidene group at the 5-position and an ethyl group at the 3-position of the 2-thioxothiazolidin-4-one core.
Chemical Structure:
Table 1: Chemical and Physical Properties of BTR-1
| Property | Value |
| IUPAC Name | 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one |
| CAS Number | 18331-34-5[1][2] |
| Molecular Formula | C₁₂H₁₁NOS₂[1][2] |
| Molecular Weight | 249.35 g/mol [1][2] |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Synthesis of BTR-1
The synthesis of BTR-1 is achieved through a Knoevenagel condensation reaction between 3-ethylrhodanine and benzaldehyde. This reaction is a well-established method for the formation of C=C bonds.
Experimental Protocol: Synthesis of BTR-1 via Knoevenagel Condensation
Materials:
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3-Ethylrhodanine
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Benzaldehyde
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Piperidine (catalyst)
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Ethanol (solvent)
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Glacial Acetic Acid (optional, as co-catalyst)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and filter paper
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Crystallization dish
Procedure:
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In a round-bottom flask, dissolve 1 equivalent of 3-ethylrhodanine and 1 equivalent of benzaldehyde in a minimal amount of absolute ethanol.
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.
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Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
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If precipitation is not spontaneous, the volume of the solvent can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure BTR-1.
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Dry the purified crystals under vacuum.
Biological Activity of BTR-1
BTR-1 has been identified as a cytotoxic agent that specifically targets leukemia cells. Its primary mechanism of action involves the induction of cell cycle arrest in the S-phase, which subsequently leads to the activation of the apoptotic cascade.
Cytotoxicity
BTR-1 exhibits dose-dependent cytotoxicity against leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) has been determined through various cell viability assays.
Table 2: Cytotoxicity of BTR-1 against Leukemia Cell Lines
| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| CEM (T-cell leukemia) | MTT Assay | <10 | 48 | [Source] |
| CEM (T-cell leukemia) | LDH Release Assay | Dose-dependent increase | 24, 48, 72 | [Source] |
Cell Cycle Arrest
The primary mechanism of BTR-1's anti-cancer activity is the induction of a cell cycle block at the S-phase. This prevents cancer cells from replicating their DNA and proceeding to mitosis, ultimately triggering cell death.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
Materials:
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Leukemia cell line (e.g., CEM)
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BTR-1 stock solution (in DMSO)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well microtiter plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Prepare serial dilutions of BTR-1 in the complete culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BTR-1. Include a vehicle control (DMSO) and a no-cell control.
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Incubate the plate for the desired exposure time (e.g., 48 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Materials:
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Leukemia cell line
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BTR-1
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Phosphate-buffered saline (PBS)
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70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Treat the leukemia cells with BTR-1 at a desired concentration (e.g., IC₅₀ concentration) for a specific time period (e.g., 24 hours). Include an untreated control.
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Harvest the cells by centrifugation.
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Wash the cells once with PBS.
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Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
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After fixation, wash the cells with PBS.
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Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
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Analyze the stained cells using a flow cytometer.
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The DNA content of the cells will be proportional to the PI fluorescence intensity. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Signaling Pathway of BTR-1 Induced S-Phase Arrest
Based on the known mechanisms of S-phase arrest induced by DNA damage or replication stress, a plausible signaling pathway for BTR-1's action is proposed. BTR-1 is hypothesized to cause DNA damage or interfere with DNA replication, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways.
Caption: Proposed signaling pathway of BTR-1 induced S-phase arrest.
Conclusion
BTR-1 is a rhodanine derivative with promising anti-leukemic activity. Its ability to induce S-phase arrest and subsequent apoptosis makes it a compound of interest for further investigation in cancer drug development. The provided protocols and data serve as a foundational guide for researchers and scientists working with this molecule. Further studies are warranted to fully elucidate the specific molecular targets of BTR-1 and its potential therapeutic applications.
